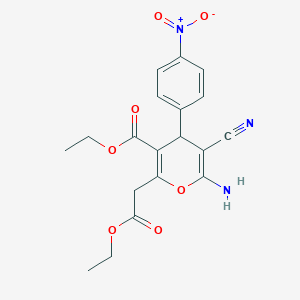![molecular formula C16H18ClN3O3 B5018310 1-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5018310.png)
1-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide, also known as CPP, is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor that is involved in many physiological processes in the brain.
Wirkmechanismus
1-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine-binding site and preventing the activation of the receptor by glutamate. This results in a reduction in the influx of calcium ions into the neuron, which can have a variety of downstream effects.
Biochemical and Physiological Effects:
The effects of this compound on the brain are complex and depend on a variety of factors, including the dose, route of administration, and duration of exposure. Some of the effects that have been observed in animal studies include alterations in synaptic plasticity, changes in gene expression, and alterations in neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide in laboratory experiments is that it is a highly specific antagonist of the NMDA receptor, which allows researchers to selectively block this receptor without affecting other glutamate receptors. However, one limitation of using this compound is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.
Zukünftige Richtungen
There are many potential future directions for research involving 1-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide, including investigating its effects on different types of neurons and in different brain regions, exploring its potential therapeutic applications in neurological disorders, and developing new compounds based on its structure that may have improved pharmacological properties. Additionally, further research is needed to fully understand the complex biochemical and physiological effects of this compound on the brain.
Synthesemethoden
1-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of 3-chlorophenylacetic acid with pyrrolidine-2,5-dione, followed by reaction with piperidine-4-carboxylic acid. The resulting compound can be purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
1-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has been widely used as a research tool in neuroscience, particularly in studies of the NMDA receptor. By blocking the activity of this receptor, this compound can be used to investigate the role of the NMDA receptor in various physiological and pathological processes in the brain.
Eigenschaften
IUPAC Name |
1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c17-11-2-1-3-12(8-11)20-14(21)9-13(16(20)23)19-6-4-10(5-7-19)15(18)22/h1-3,8,10,13H,4-7,9H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGPOSWBYRTWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5018227.png)
![2-(3,5-dibromo-4-hydroxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5018230.png)

![4-methyl-1-[4-(4-nitrophenoxy)butyl]piperidine](/img/structure/B5018245.png)
![5-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5018248.png)
![N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide](/img/structure/B5018256.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B5018263.png)
![4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}quinoline](/img/structure/B5018274.png)
![4-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}butanenitrile](/img/structure/B5018284.png)
![4-ethyl-2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5018290.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-3-furamide](/img/structure/B5018295.png)

![N-(3-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5018317.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5018320.png)